molecular formula C14H11NO4S B13355335 Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate CAS No. 801235-17-6

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate

Cat. No.: B13355335
CAS No.: 801235-17-6
M. Wt: 289.31 g/mol
InChI Key: JVIAJRZDQNBEFW-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate (CAS 801235-17-6) is a chemical compound with the molecular formula C14H11NO4S and a molecular weight of 289.31 g/mol . This reagent features a benzo[1,3]dioxole (methylenedioxyphenyl) moiety linked to a 2-(methylthio)nicotinate group. Compounds containing the benzo[1,3]dioxole scaffold are of significant interest in agrochemical research, particularly as potential auxin receptor agonists. Research on structurally similar molecules has demonstrated potent root growth-promoting activity in model plants like Arabidopsis thaliana and Oryza sativa by functioning as novel agonists for the Transport Inhibitor Response 1 (TIR1) auxin receptor . This suggests its potential application in developing plant growth regulators aimed at enhancing root system architecture and crop productivity . The mechanism of action for such compounds involves binding to the TIR1 receptor, which enhances auxin-responsive signaling pathways and down-regulates the expression of genes that inhibit root growth . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

CAS No.

801235-17-6

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H11NO4S/c1-20-13-10(3-2-6-15-13)14(16)19-9-4-5-11-12(7-9)18-8-17-11/h2-7H,8H2,1H3

InChI Key

JVIAJRZDQNBEFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Direct Esterification via Acyl Chloride

This method involves reacting 5-hydroxybenzo[d]dioxole with 2-(methylthio)nicotinoyl chloride under anhydrous conditions. Key steps include:

  • Activation : Conversion of 2-(methylthio)nicotinic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Coupling : Reaction with 5-hydroxybenzo[d]dioxole in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.
  • Workup : Extraction with ethyl acetate, washing with NaHCO₃, and purification via silica gel chromatography.

Example Procedure :

  • Dissolve 2-(methylthio)nicotinic acid (1.0 equiv) in SOCl₂ (5 vols), reflux for 2 h, and evaporate to obtain the acyl chloride.
  • Add 5-hydroxybenzo[d]dioxole (1.1 equiv) and triethylamine (2.0 equiv) in dry dichloromethane.
  • Stir at room temperature for 12 h, extract with EtOAc, wash with 10% NaHCO₃, dry (MgSO₄), and purify via column chromatography (20% EtOAc/hexane).

Key Data :

Parameter Value Source Citation
Yield 65–78%
Reaction Time 12–24 h
Purification Method Column chromatography

Schotten-Baumann Reaction

A biphasic approach using aqueous NaOH and organic solvent to facilitate rapid ester formation:

  • Conditions : 2-(methylthio)nicotinoyl chloride is added dropwise to a mixture of 5-hydroxybenzo[d]dioxole and NaOH in water/dichloromethane.
  • Advantages : Faster reaction kinetics and higher yields under mild conditions.

Example Procedure :

  • Dissolve 5-hydroxybenzo[d]dioxole (1.0 equiv) in dichloromethane.
  • Add 2-(methylthio)nicotinoyl chloride (1.05 equiv) and 10% NaOH (aq) at 0°C.
  • Stir vigorously for 1 h, separate layers, dry organic phase, and concentrate.

Key Data :

Parameter Value Source Citation
Yield 70–85%
Reaction Time 1–2 h
Temperature 0–5°C

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Esterification 65–78 ≥95 Moderate High
Schotten-Baumann 70–85 ≥90 High Moderate

Challenges and Optimizations

  • Byproduct Formation : Competing hydrolysis of acyl chloride can occur; using excess base and anhydrous conditions mitigates this.
  • Purification : Silica gel chromatography effectively removes unreacted starting materials and hydroxylated byproducts.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate C₁₄H₁₁NO₄S 289.30* Ester, methylthio, benzo-dioxole Not provided†
5-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid C₁₃H₉NO₄ 243.22 Carboxylic acid, benzo-dioxole 842170-41-6
2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid C₁₃H₉NO₄ 243.21 Carboxylic acid (iso-position), benzo-dioxole 1258627-04-1

*Calculated based on molecular formula.

Key Differences :

  • Functional Groups : The target compound’s ester and methylthio groups enhance lipophilicity compared to the carboxylic acid analogs . This may improve membrane permeability but reduce aqueous solubility.
  • Substituent Position : The methylthio group at the nicotinate 2-position may sterically hinder interactions compared to the unsubstituted or isonicotinic acid derivatives.

Heterocyclic Core Modifications: Benzoimidazoles and Benzothiophenes

Table 2: Comparison with Heterocyclic Analogs

Compound Name (Example) Core Structure Key Substituents Reference
This compound Nicotinate ester Methylthio, benzo-dioxole N/A
2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzo[d]imidazole Benzoimidazole Bromo, methylthio, fluoro
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene Amino, methyl ester 20532-28-9

Key Findings :

  • Core Heterocycles : The benzoimidazole and benzothiophene analogs exhibit distinct electronic properties compared to the nicotinate ester. For example, benzothiophene’s sulfur atom is fused within the aromatic system, whereas the methylthio group in the target compound is a pendant substituent.

Insights :

  • The target compound likely requires esterification under anhydrous conditions, similar to benzoimidazole syntheses .
  • Purification steps (e.g., column chromatography or recrystallization) may align with methods used for benzo[d][1,3]dioxole-containing compounds .

Table 4: Hazard and Stability Data

Compound Name Hazard Statements Storage Conditions Reference
5-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid H302, H315, H319 Sealed, dry, 2–8°C
This compound Likely similar risks‡ Likely 2–8°C, inert atmosphere Inferred

‡Inferred from structural similarity to ; methylthio group may introduce additional reactivity.

Safety Notes:

  • The carboxylic acid analogs exhibit warnings for skin/eye irritation (H315, H319) and acute toxicity (H302).

Biological Activity

Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antidiabetic, anticancer, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the benzodioxole family, characterized by a fused dioxole ring structure. Its molecular formula is C13H13N1O3SC_{13}H_{13}N_{1}O_{3}S, and it features a methylthio group attached to a nicotinic acid derivative. The presence of these functional groups contributes to its biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives as α-amylase inhibitors, which are crucial for managing diabetes by slowing carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM .

In vivo experiments using streptozotocin-induced diabetic mice showed that administration of these compounds led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that benzo[d][1,3]dioxol derivatives could be developed into effective antidiabetic agents.

Anticancer Activity

The anticancer properties of benzo[d][1,3]dioxol-5-yl derivatives have also been investigated. A study reported that specific derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . Notably, compound IIc exhibited promising results, showing selective cytotoxicity towards cancer cells while sparing normal cell lines (IC50 > 150 µM) . This selectivity is crucial for minimizing side effects in cancer therapy.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)
IIcCancer Cell Line A26
IIcCancer Cell Line B65
IIcNormal Cell Line>150

Antimicrobial Activity

The antimicrobial potential of benzodioxole derivatives has been explored as well. Compounds synthesized from this core structure have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina . The broad-spectrum activity indicates their potential utility in developing new antimicrobial agents.

Table 2: Summary of Antimicrobial Activity

CompoundBacterial StrainMIC (nM)
4eStaphylococcus aureus80
6cSarcina90

Case Study: Antidiabetic Effects in Vivo

A notable case study involved the administration of a specific benzodioxole derivative in a controlled experiment with diabetic mice. The treatment not only lowered blood glucose levels but also improved overall metabolic profiles compared to untreated controls . This study underscores the compound's potential for therapeutic application in diabetes management.

Case Study: Anticancer Efficacy

In another investigation focusing on anticancer effects, researchers treated various cancer cell lines with different concentrations of benzodioxole derivatives. The results indicated dose-dependent cytotoxicity, with significant cell death observed at higher concentrations . This reinforces the need for further exploration of these compounds in clinical settings.

Q & A

Q. What are the optimized synthetic routes for Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate, and how can reaction yields be improved?

The synthesis typically involves coupling the benzo[d][1,3]dioxol-5-yl moiety with a functionalized nicotinate derivative. Key steps include:

  • Esterification : Reacting 2-(methylthio)nicotinic acid with a benzo[d][1,3]dioxol-5-yl alcohol precursor using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to isolate the product.
  • Yield Optimization : Adjusting stoichiometry, catalyst loading (e.g., DMAP for catalysis), or solvent polarity. For example, achieved 70–85% yields using DCC-mediated coupling under inert atmospheres.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzo[d][1,3]dioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and the nicotinate ester (δ 8.1–8.9 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C14_{14}H11_{11}NO4_4S, exact mass: 295.0415).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the methylthio group’s potential as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound’s observed bioactivity?

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
  • Molecular Docking : Simulate interactions with predicted targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina, focusing on the methylthio-nicotinate moiety’s binding affinity .
  • Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways in treated cells .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Modify key substituents and evaluate effects:

Modification Biological Impact Reference
Methylthio → EthylthioEnhanced lipophilicity (logP↑), potency↑
Benzo[d][1,3]dioxole → PhenylReduced metabolic stability (CYP450 oxidation↓)
Nicotinate → IsoxazoleAltered selectivity (kinase inhibition↓)

Q. How can contradictory results in biological assays be resolved?

  • Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows no effect, consider:
    • Strain Variability : Test additional clinical isolates.
    • Compound Stability : Assess degradation in assay media via LC-MS.
    • Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) .
  • Statistical Validation : Use triplicate experiments and ANOVA to confirm reproducibility .

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